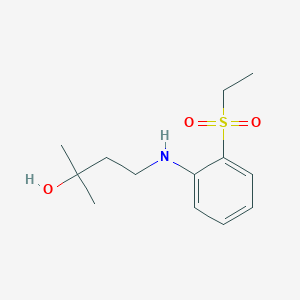
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline, also known as EPPA, is a chemical compound that belongs to the class of sulfonamides. It has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline may reduce inflammation and pain in various conditions.
Biochemical and Physiological Effects:
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro. However, the biochemical and physiological effects of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline in lab experiments is its unique chemical structure and properties, which may make it a potential candidate for the development of new therapeutic agents. However, one limitation is the lack of understanding of its biochemical and physiological effects in humans, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline. One direction is to further investigate its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to study its biochemical and physiological effects in humans to better understand its potential applications. Additionally, further research is needed to optimize the synthesis method of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline to improve its purity and yield.
Méthodes De Synthèse
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline involves the reaction of 4-bromo-1-cyclohexene with sodium hydride, followed by the reaction with 2-ethylsulfonyl chloride. The final step involves the reaction of the resulting compound with N-(2-hydroxypropyl)propan-2-amine. The synthesis of 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been reported in several scientific journals, and the purity of the compound can be confirmed through various analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has been studied for its potential as a therapeutic agent due to its unique chemical structure and properties. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. 2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline has also been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-(4-propan-2-yloxycyclohexyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-4-22(19,20)17-8-6-5-7-16(17)18-14-9-11-15(12-10-14)21-13(2)3/h5-8,13-15,18H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIXZKFOTLWXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC2CCC(CC2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R)-1-(5-bromopyrimidin-4-yl)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B6624174.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6624177.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B6624182.png)

![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6624199.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide](/img/structure/B6624203.png)
![N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]methanesulfonamide](/img/structure/B6624207.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6624223.png)
![N-[5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-2-methoxyphenyl]acetamide](/img/structure/B6624227.png)
![4-ethylsulfonyl-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B6624233.png)
![4-ethylsulfonyl-N-[2-(3-methylpyridin-4-yl)ethyl]aniline](/img/structure/B6624243.png)
![4-ethylsulfonyl-N-[2-(1-methylindazol-3-yl)ethyl]aniline](/img/structure/B6624248.png)

